4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide

Catalog No.
S549104
CAS No.
301836-41-9
M.F
C22H16N4O3
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1...

CAS Number

301836-41-9

Product Name

4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C22H16N4O3/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H2,23,27)(H,25,26)

InChI Key

FHYUGAJXYORMHI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide, SB 431542, SB-431542, SB431542

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5

Description

The exact mass of the compound 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide is 384.12224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Classification and Properties

4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, also known as SB-431542, is a member of the benzamide class of chemicals [PubChem]. It possesses a core structure of 4-(imidazol-2-yl)benzamide with additional substituents:

  • 1,3-benzodioxol-5-yl group at the 4th position
  • pyridin-2-yl group at the 5th position of the imidazole ring [PubChem].

Its molecular formula is C22H16N4O3 and its molecular weight is approximately 384.4 g/mol [PubChem].

Potential as a Receptor Protein-Tyrosine Kinase Inhibitor

Scientific research suggests that SB-431542 may function as an inhibitor of receptor protein-tyrosine kinases (RTKs) [PubChem]. RTKs are a class of enzymes involved in cell signaling pathways and play a crucial role in various cellular processes, including proliferation, differentiation, and survival .

Studies have indicated that dysregulation of RTKs is associated with the development and progression of several diseases, including cancer . Therefore, RTK inhibitors are being actively explored as potential therapeutic agents .

4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, commonly referred to as SB 431542, is a synthetic compound with the molecular formula C22H16N4O3. It belongs to the class of benzamides and features a complex structure that includes an imidazole ring and multiple aromatic substituents. This compound has garnered attention due to its potential biological applications, particularly in inhibiting specific kinases involved in various signaling pathways.

SB-431542 is classified as an inhibitor of receptor tyrosine kinases (RTKs) []. RTKs are cell-surface receptors that activate various signaling pathways crucial for cell growth, proliferation, differentiation, and survival []. Upon ligand binding, RTKs undergo a conformational change, leading to autophosphorylation and activation of downstream signaling cascades. SB-431542 is believed to act by competitively binding to the ATP-binding pocket of RTKs, thereby preventing ATP binding and subsequent activation of the receptor []. This inhibition can potentially disrupt uncontrolled cellular proliferation associated with certain diseases.

The chemical reactivity of 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide is primarily characterized by its ability to act as a kinase inhibitor. The compound effectively inhibits the activity of Activin receptor-like kinase 5 (ALK5), which plays a critical role in the transforming growth factor-beta (TGF-β) signaling pathway. The inhibition mechanism involves binding to the ATP-binding site of ALK5, preventing substrate phosphorylation and subsequent downstream signaling events .

SB 431542 has been extensively studied for its biological activity, particularly in cancer research and developmental biology. It has shown promise in:

  • Inhibition of Tumor Growth: By blocking ALK5, SB 431542 can disrupt TGF-β signaling that is often upregulated in tumors, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Regulation of Stem Cell Differentiation: The compound has been demonstrated to influence the differentiation of stem cells, particularly in mesenchymal stem cells, promoting their transition into osteoblasts and inhibiting adipogenesis .

The synthesis of 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Imidazole Ring: Starting materials containing pyridine and benzo[d][1,3]dioxole undergo cyclization reactions to form the imidazole core.
  • Benzamide Formation: The imidazole derivative is then reacted with an appropriate benzoyl chloride or related compound to yield the final product.
  • Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography .

The unique properties of 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide make it suitable for various applications:

  • Pharmaceutical Development: As a potent ALK5 inhibitor, it serves as a lead compound for developing therapeutics targeting TGF-β-related diseases, including fibrosis and cancer.
  • Research Tool: It is widely used in laboratory settings to study TGF-β signaling pathways and their implications in cellular processes .

Interaction studies have demonstrated that SB 431542 selectively binds to ALK5 with high affinity. This specificity is crucial for minimizing off-target effects that could arise from less selective inhibitors. Additionally, studies indicate that the presence of the benzo[d][1,3]dioxole and pyridine moieties enhances binding affinity compared to other similar compounds .

Several compounds share structural features or biological targets with 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SB 431542Imidazole, BenzamideALK5 inhibitionHigh selectivity for ALK5
LY2157299Similar imidazole structureTGF-beta signaling inhibitionBroader kinase inhibition profile
GW788388Contains a pyridine ringALK4/ALK7 inhibitionLess selective than SB 431542
SB 525334Benzamide structureInhibits TGF-beta receptorsDifferent receptor specificity

The distinct combination of substituents in SB 431542 contributes to its high selectivity for ALK5 compared to other compounds that may target multiple kinases or exhibit broader activity profiles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

384.12224039 g/mol

Monoisotopic Mass

384.12224039 g/mol

Heavy Atom Count

29

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E1557V1V0N

Other CAS

301836-41-9

Wikipedia

SB-431542

Dates

Modify: 2023-08-15
1: Tanaka H, Shinto O, Yashiro M, Yamazoe S, Iwauchi T, Muguruma K, Kubo N, Ohira M, Hirakawa K. Transforming growth factor β signaling inhibitor, SB-431542, induces maturation of dendritic cells and enhances anti-tumor activity. Oncol Rep. 2010 Dec;24(6):1637-43. PubMed PMID: 21042762.
2: Mahmood A, Harkness L, Schrøder HD, Abdallah BM, Kassem M. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542. J Bone Miner Res. 2010 Jun;25(6):1216-33. PubMed PMID: 20200949.
3: Xiao YQ, Liu K, Shen JF, Xu GT, Ye W. SB-431542 inhibition of scar formation after filtration surgery and its potential mechanism. Invest Ophthalmol Vis Sci. 2009 Apr;50(4):1698-706. Epub 2008 Dec 20. PubMed PMID: 19098325.
4: Waghabi MC, Keramidas M, Calvet CM, Meuser M, de Nazaré C Soeiro M, Mendonça-Lima L, Araújo-Jorge TC, Feige JJ, Bailly S. SB-431542, a transforming growth factor beta inhibitor, impairs Trypanosoma cruzi infection in cardiomyocytes and parasite cycle completion. Antimicrob Agents Chemother. 2007 Aug;51(8):2905-10. Epub 2007 May 25. PubMed PMID: 17526757; PubMed Central PMCID: PMC1932517.
5: Hasegawa T, Nakao A, Sumiyoshi K, Tsuchihashi H, Ogawa H. SB-431542 inhibits TGF-beta-induced contraction of collagen gel by normal and keloid fibroblasts. J Dermatol Sci. 2005 Jul;39(1):33-8. PubMed PMID: 15978417.
6: Halder SK, Beauchamp RD, Datta PK. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. Neoplasia. 2005 May;7(5):509-21. PubMed PMID: 15967103; PubMed Central PMCID: PMC1501161.
7: Hjelmeland MD, Hjelmeland AB, Sathornsumetee S, Reese ED, Herbstreith MH, Laping NJ, Friedman HS, Bigner DD, Wang XF, Rich JN. SB-431542, a small molecule transforming growth factor-beta-receptor antagonist, inhibits human glioma cell line proliferation and motility. Mol Cancer Ther. 2004 Jun;3(6):737-45. PubMed PMID: 15210860.
8: Matsuyama S, Iwadate M, Kondo M, Saitoh M, Hanyu A, Shimizu K, Aburatani H, Mishima HK, Imamura T, Miyazono K, Miyazawa K. SB-431542 and Gleevec inhibit transforming growth factor-beta-induced proliferation of human osteosarcoma cells. Cancer Res. 2003 Nov 15;63(22):7791-8. PubMed PMID: 14633705.
9: Inman GJ, Nicolás FJ, Callahan JF, Harling JD, Gaster LM, Reith AD, Laping NJ, Hill CS. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Mol Pharmacol. 2002 Jul;62(1):65-74. PubMed PMID: 12065756.
10: Laping NJ, Grygielko E, Mathur A, Butter S, Bomberger J, Tweed C, Martin W, Fornwald J, Lehr R, Harling J, Gaster L, Callahan JF, Olson BA. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. Mol Pharmacol. 2002 Jul;62(1):58-64. PubMed PMID: 12065755.

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